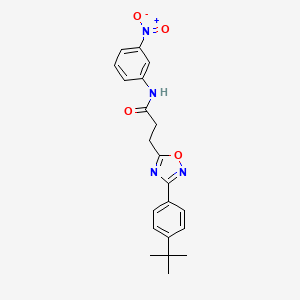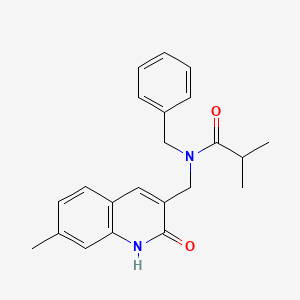
N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” is a compound that is related to the class of organic compounds known as quinolines . Quinolines are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of anilines with malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives or the use of transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular formula of the compound is C18H17N3O2 . It is related to quinoline, which has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds such as 4-hydroxy-2-quinolones have been synthesized via reactions of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .Mecanismo De Acción
The mechanism of action of N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell growth and differentiation, leading to the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the growth and migration of cancer cells. In Alzheimer's disease, this compound has been shown to inhibit the formation of amyloid-beta plaques, which are believed to contribute to the development of the disease. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Another direction is to study the effects of this compound on other diseases, such as autoimmune diseases and viral infections. Additionally, future studies could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide involves several steps. The first step is the synthesis of 2-hydroxy-7-methylquinoline-3-carboxylic acid, which is then reacted with benzylamine to form N-benzyl-2-hydroxy-7-methylquinoline-3-carboxamide. The final step involves the reaction of N-benzyl-2-hydroxy-7-methylquinoline-3-carboxamide with isobutyryl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been studied for its potential applications in treating various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
N-benzyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15(2)22(26)24(13-17-7-5-4-6-8-17)14-19-12-18-10-9-16(3)11-20(18)23-21(19)25/h4-12,15H,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXUUUOITKVQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CC=C3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)
![N-(butan-2-yl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B7712717.png)

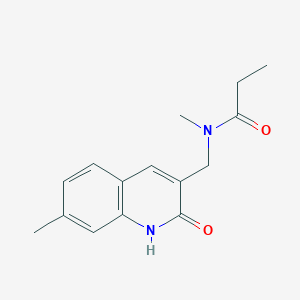


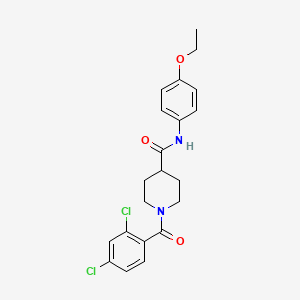

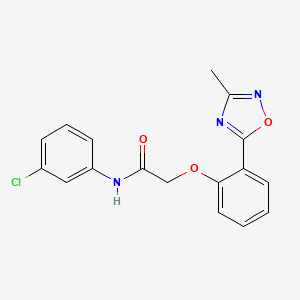
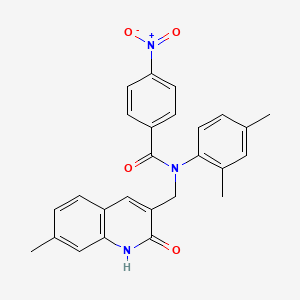
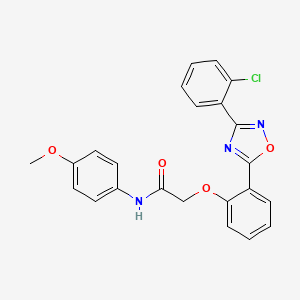
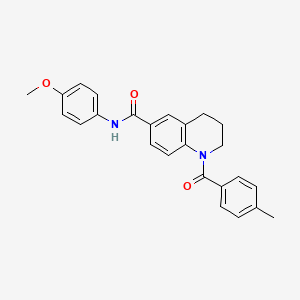
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7712814.png)
